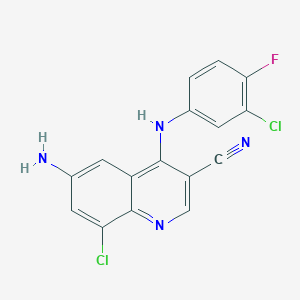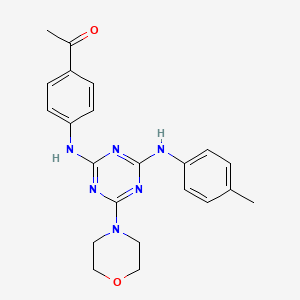
1-Bromo-2-(hexyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(hexyloxy)benzene is an aromatic halide with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . This compound features a benzene ring substituted with a bromine atom and a hexyloxy group, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
1-Bromo-2-(hexyloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of pyrazinecarboxamide with carbon monoxide and a halide in the presence of a base such as triethylamine or potassium tert-butoxide . This aminocarbonylation reaction yields a primary amide, which can be further processed to obtain this compound. Industrial production methods often involve similar reaction conditions but on a larger scale to ensure high yields and purity.
Chemical Reactions Analysis
1-Bromo-2-(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Aminocarbonylation: As mentioned earlier, it can react with carbon monoxide and a halide to form primary amides.
Common reagents used in these reactions include bases like triethylamine and potassium tert-butoxide, as well as catalysts such as palladium complexes for coupling reactions. Major products formed from these reactions include various substituted benzene derivatives and functionalized aromatic compounds.
Scientific Research Applications
1-Bromo-2-(hexyloxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a building block for bioactive compounds.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(hexyloxy)benzene involves its interactions with various molecular targets and pathways. The bromine atom and the hexyloxy group play crucial roles in its reactivity and binding properties. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups. Additionally, its hexyloxy group can influence its solubility and interactions with other molecules.
Comparison with Similar Compounds
1-Bromo-2-(hexyloxy)benzene can be compared with other similar compounds, such as:
Bromobenzene: A simpler aromatic halide with only a bromine atom substituted on the benzene ring.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.
Iodobenzene: Another halobenzene with an iodine atom substituted on the benzene ring.
Compared to these compounds, this compound is unique due to the presence of the hexyloxy group, which imparts different chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-2-hexoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEVDESICZHIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2505904.png)

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![4-[4-(1-benzothiophene-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2505915.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)


![Tert-butyl 2-[(6-fluoropyridine-3-carbonyl)amino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2505919.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2505922.png)
![3-Bromo-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2505923.png)
